molecular formula C22H20N4O3 B6121711 3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B6121711
M. Wt: 388.4 g/mol
InChI Key: AEBKDUNSXIIZOG-UHFFFAOYSA-N
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Description

3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound with a complex structure that includes a pyrido[1,2-a]benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 3,4,5-trimethoxyaniline with a suitable pyrido[1,2-a]benzimidazole precursor under reflux conditions in the presence of a catalyst . The reaction is often carried out in a solvent such as pyridine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1-(3,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-13-9-20(24-14-10-18(27-2)21(29-4)19(11-14)28-3)26-17-8-6-5-7-16(17)25-22(26)15(13)12-23/h5-11,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBKDUNSXIIZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=C(C(=C4)OC)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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